molecular formula C17H20N2O5 B2927372 N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide CAS No. 1705323-19-8

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide

Cat. No.: B2927372
CAS No.: 1705323-19-8
M. Wt: 332.356
InChI Key: ISIANSQXAZHSJG-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide is a complex organic compound characterized by its unique molecular structure. This compound features a furan ring, a methoxy group, and an oxalamide moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide typically involves multiple steps, starting with the formation of the furan ring followed by the introduction of the methoxy groups and the oxalamide moiety. Key reaction conditions include the use of strong bases and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with potential catalytic properties.

Biology: In biological research, it may serve as a biochemical reagent, aiding in the study of enzyme mechanisms and metabolic pathways.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug synthesis or as a bioactive molecule in therapeutic research.

Industry: In the industrial sector, it may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The furan ring and methoxy groups may play a role in binding to enzymes or receptors, influencing biological processes.

Molecular Targets and Pathways: The compound may target specific enzymes or receptors involved in metabolic pathways, leading to alterations in cellular functions. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N1,N2-Bis (furan-2-ylmethyl)oxalamide

  • N1-(furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide

Uniqueness: N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide stands out due to its specific arrangement of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-22-13-6-3-5-12(9-13)15(23-2)11-19-17(21)16(20)18-10-14-7-4-8-24-14/h3-9,15H,10-11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIANSQXAZHSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NCC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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